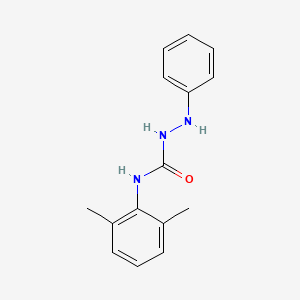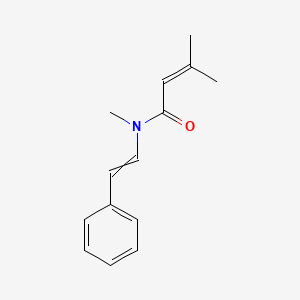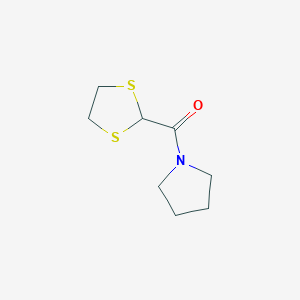![molecular formula C12H15NO B12550599 N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide is an organic compound with the molecular formula C12H15NO. It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a vinyl group attached to a 4-methylphenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide can be synthesized through several methods. One common approach involves the reaction of N-methylacetamide with 4-methylphenylacetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods often focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the vinyl group to an ethyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the vinyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Products may include this compound oxides or hydroxyl derivatives.
Reduction: Reduced forms such as N-methyl-N-[1-(4-methylphenyl)ethyl]acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting cellular pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[1-(4-methylphenyl)ethyl]acetamide
- N-Methyl-N-[1-(4-methylphenyl)propyl]acetamide
- N-Methyl-N-[1-(4-methylphenyl)butyl]acetamide
Uniqueness
N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide is unique due to its vinyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the vinyl group allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-methyl-N-[1-(4-methylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-9-5-7-12(8-6-9)10(2)13(4)11(3)14/h5-8H,2H2,1,3-4H3 |
InChI Key |
AXRMTUAEJZPQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


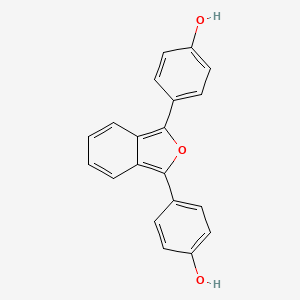
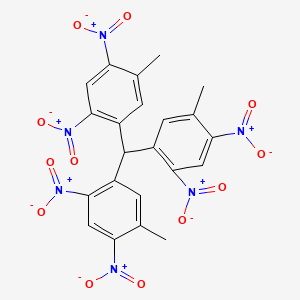
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
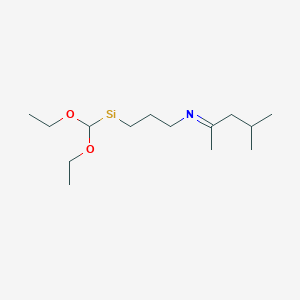

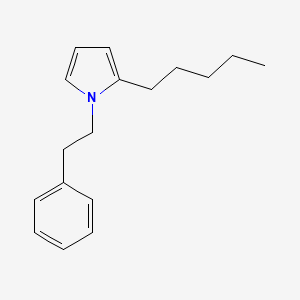
![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
